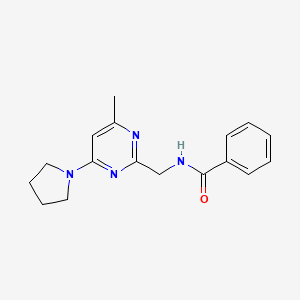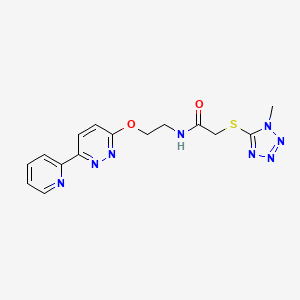
2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest belongs to a class of substances known for their complex synthesis and significant biological activities. These molecules often contain multiple heterocyclic systems and functional groups, contributing to their diverse chemical and physical properties. The molecule's structure suggests potential applications in various fields, including medicinal chemistry and material science, due to its unique combination of tetrazole, pyridine, and pyridazine rings.
Synthesis Analysis
The synthesis of such complex molecules typically involves multi-step reactions, starting from basic heterocyclic compounds. The process may include the formation of tetrazole and pyridazine rings, followed by linking these cores through thioether and ether functionalities. Key steps often involve nucleophilic substitution, condensation reactions, and the use of protecting groups to achieve the desired structural complexity (Shibuya et al., 2018).
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of heteroatoms in the tetrazole, pyridine, and pyridazine rings, contributing to its electronic and spatial configuration. Such structures are often analyzed using X-ray crystallography, NMR spectroscopy, and computational methods to understand their conformational dynamics and interactions with biological targets (Pailloux et al., 2007).
Chemical Reactions and Properties
Compounds with this structure can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, influenced by the electron-rich nature of the heterocyclic rings. Their reactivity towards oxidizing agents and nucleophiles can lead to the formation of new derivatives with altered biological activities (Pailloux et al., 2007).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for the compound's application in drug formulation and material science. These properties are significantly influenced by the molecule's heterocyclic framework and substituents, impacting its behavior in different environments (Mohareb et al., 2004).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity, are defined by the functional groups and heterocyclic systems present in the molecule. The tetrazole ring, for instance, is known for its high nitrogen content, contributing to the compound's acidity and potential for hydrogen bonding, which can be pivotal in its interaction with biological targets (Mohareb et al., 2004).
Aplicaciones Científicas De Investigación
Inhibitor Design for ACAT-1
2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride, closely related to the queried compound, has been identified as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1. It shows significant selectivity for ACAT-1 over ACAT-2, indicating potential for the treatment of diseases involving ACAT-1 overexpression (K. Shibuya et al., 2018).
Anticancer Activity
Compounds closely related to the target chemical have shown promise as anticancer agents. For instance, N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides demonstrated selective cytotoxicity against human lung adenocarcinoma cells, indicating their potential in anticancer therapies (A. Evren et al., 2019).
DNA-Binding and Antioxidant Properties
Copper complexes of pyridyl–tetrazole ligands, similar in structure to the queried compound, have been studied for their DNA-binding and antioxidant properties. These studies suggest potential applications in biomedical research and therapy (Santhosh Reddy Kasi Reddy et al., 2016).
Antitubercular Activity
Derivatives of 2-(1H-tetrazol-5-yl) pyridine, structurally related to the queried chemical, have shown significant antitubercular activity against Mycobacterium Tuberculosis. This suggests potential applications in the development of antitubercular drugs (P. Mohite et al., 2021).
Insecticidal Assessment
Related compounds have been investigated for their insecticidal properties, such as against the cotton leafworm, Spodoptera littoralis. This research contributes to the development of new agrochemicals (A. Fadda et al., 2017).
Synthesis and Reactivity Studies
Studies have focused on the synthesis and characterization of derivatives of the target compound, contributing to a deeper understanding of their chemical properties and potential applications in various fields (R. Mohareb et al., 2004).
Propiedades
IUPAC Name |
2-(1-methyltetrazol-5-yl)sulfanyl-N-[2-(6-pyridin-2-ylpyridazin-3-yl)oxyethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N8O2S/c1-23-15(20-21-22-23)26-10-13(24)17-8-9-25-14-6-5-12(18-19-14)11-4-2-3-7-16-11/h2-7H,8-10H2,1H3,(H,17,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZXOULJRUFJMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)NCCOC2=NN=C(C=C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N8O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethoxybenzamide](/img/structure/B2490295.png)
![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)acetamide](/img/structure/B2490297.png)
![2-(1-(tert-butyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2490299.png)
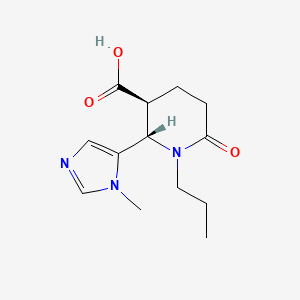


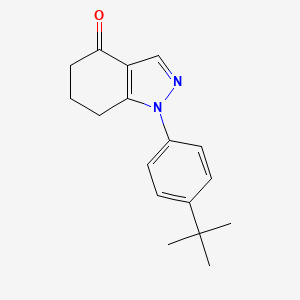
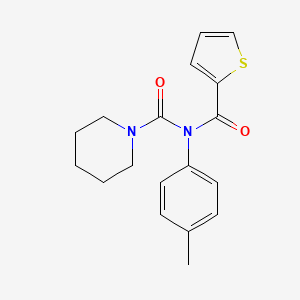
![N-(5-(2-(cyclopentylthio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2490310.png)
![4-methyl-1-((2-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2490311.png)
![N-(4-fluorophenethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2490313.png)
![N-[2-[(5E)-5-Benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2490316.png)
![4-(N-benzyl-N-methylsulfamoyl)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide](/img/structure/B2490317.png)
